2-Chloro-4-(2,4-difluorophenyl)benzoic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

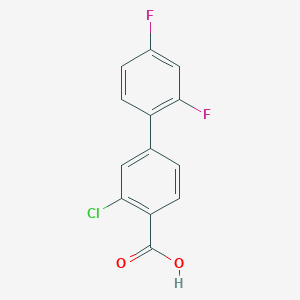

2-Chloro-4-(2,4-difluorophenyl)benzoic acid is systematically named based on its biphenyl core structure and substituents. The parent chain is a benzoic acid (benzene ring with a carboxylic acid group at position 4). A chlorine atom occupies position 2 of the benzoic acid ring, while the para position (position 4) is substituted with a 2,4-difluorophenyl group. This arrangement creates a halogenated biphenyl system with distinct electronic and steric properties.

The structural representation is as follows:

- Benzoic acid core : Carboxylic acid (-COOH) at position 4.

- Chlorine substituent : Attached to carbon 2 of the benzoic acid ring.

- Difluorophenyl substituent : A phenyl ring substituted with fluorine atoms at positions 2 and 4, connected to the benzoic acid at position 4.

Key Structural Features

| Feature | Description |

|---|---|

| Parent chain | Benzoic acid (C₆H₅COOH) |

| Position 2 substituent | Chlorine atom (Cl) |

| Position 4 substituent | 2,4-Difluorophenyl group (C₆H₃F₂) |

| Functional groups | Carboxylic acid (-COOH), aromatic chloro (-Cl), and fluorine (-F) atoms |

The SMILES notation for this compound is C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)Cl)C(=O)O , while its InChI key is NGOXC NCEPVUSIG-UHFFFAOYSA-N .

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₇ClF₂O₂ , derived from:

- Carbon (C) : 13 atoms (benzoic acid core + difluorophenyl group)

- Hydrogen (H) : 7 atoms (aromatic rings and carboxylic acid group)

- Chlorine (Cl) : 1 atom

- Fluorine (F) : 2 atoms

- Oxygen (O) : 2 atoms (carboxylic acid group)

Molecular Weight Calculation

| Element | Atomic Mass | Quantity | Contribution (g/mol) |

|---|---|---|---|

| C | 12.01 | 13 | 156.13 |

| H | 1.008 | 7 | 7.056 |

| Cl | 35.45 | 1 | 35.45 |

| F | 19.00 | 2 | 38.00 |

| O | 16.00 | 2 | 32.00 |

| Total | 268.64 |

The molecular weight aligns with reported values across multiple sources.

Isomeric Considerations and Substituent Positionality

The compound exhibits positional isomerism due to variations in substituent placement on the aromatic rings.

Key Isomeric Forms

Substituent Positionality

- Benzoic acid ring :

- Position 2 : Chlorine atom.

- Position 4 : Difluorophenyl group.

- Difluorophenyl ring :

- Position 2 : Fluorine atom.

- Position 4 : Fluorine atom.

This configuration ensures distinct electronic properties compared to isomers with altered substituent positions.

Properties

IUPAC Name |

2-chloro-4-(2,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-11-5-7(1-3-10(11)13(17)18)9-4-2-8(15)6-12(9)16/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOXCNCEPVUSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689597 | |

| Record name | 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-89-3 | |

| Record name | 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-4-(2,4-difluorophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid core with chlorine and difluorophenyl substituents, which may enhance its biological activity through various mechanisms. The presence of halogen atoms is known to affect the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

- Cytotoxicity Results :

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45–97 |

| HCT-116 | 6–99 |

| HepG2 | 48–90 |

- Mechanism of Action : The compound induced apoptosis in cancer cells, as evidenced by cell cycle analysis showing an increase in the pre-G1 phase indicative of apoptotic cell death. Specifically, it caused a significant arrest in the G1 phase of the cell cycle .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with key proteins involved in cancer progression. The docking results indicated that the compound fits well into the active sites of various targets, suggesting a mechanism that may involve inhibition of specific kinases or other regulatory proteins .

Case Study 1: Breast Cancer

In a study evaluating various derivatives of benzoic acid, this compound was among those exhibiting potent activity against MCF-7 cells. The study highlighted that modifications to the benzoic acid structure could enhance anticancer efficacy while reducing toxicity .

Case Study 2: Liver Cancer

Another investigation focused on hepatocellular carcinoma (HepG2) revealed that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent for liver cancer treatment .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and bioavailability compared to bulkier halogens like chlorine . For instance, replacing chlorine with fluorine in the difluorophenyl group (as in the target compound) may reduce toxicity relative to dichlorophenyl analogues .

- Substitution Position : The 2,4-difluorophenyl group in the target compound likely offers steric and electronic advantages over 2,6-difluorophenyl derivatives, which may hinder interactions with biological targets due to ortho-substituent crowding .

- Functional Group Additions : Nitro or trifluoromethyl groups (e.g., in acifluorfen derivatives) enhance herbicidal activity but increase environmental persistence risks .

Physicochemical Properties

- Solubility : Fluorine’s inductive effects increase polarity, improving aqueous solubility compared to chlorinated analogues (e.g., 2-chloro-4-(2,4-dichlorophenyl)benzoic acid) .

- Thermal Stability : Triazole-containing derivatives (e.g., compounds from ) exhibit higher thermal stability due to aromatic heterocycles, whereas esterified variants (e.g., lactofen) show lower decomposition thresholds .

Preparation Methods

Chlorination and Oxidation of Methylsulfonyltoluene Derivatives

A well-documented approach for preparing 2-chloro-4-substituted benzoic acids involves starting from 4-methylsulfonyltoluene . The synthesis proceeds via:

Step 1: Chlorination of 4-methylsulfonyltoluene

- React 4-methylsulfonyltoluene with chlorine gas in the presence of iron powder catalyst.

- Use a low-polarity solvent such as carbon tetrachloride or dichloromethane.

- Maintain temperature between 85–95°C.

- Reaction time approximately 5 hours until chlorination at the 2-position is achieved.

- Yield of 2-chloro-4-methylsulfonyltoluene around 93.4%.

Step 2: Oxidation to 2-chloro-4-methylsulfonylbenzoic acid

- Oxidize the chlorinated intermediate with nitric acid (preferably 55–65 wt%, commonly 63%).

- Temperature controlled between 175–195°C.

- Reaction time about 4 hours with slow addition of nitric acid.

- After reaction, neutralize with dilute NaOH, filter, and acidify to precipitate the benzoic acid.

- Yield of the benzoic acid product is approximately 85%.

This two-step method is optimized for high yield, cost efficiency, and product purity. The crude chlorinated intermediate can be used directly for oxidation without purification, streamlining the process.

| Step | Reaction Conditions | Key Reagents | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chlorination with Cl2, Fe catalyst, solvent | 4-methylsulfonyltoluene, Cl2, Fe | 85–95 | ~5 | 93.4 |

| 2 | Oxidation with HNO3 | 2-chloro-4-methylsulfonyltoluene, HNO3 (63%) | 175–195 | ~4 | 85 |

High-Pressure Oxidation Method

An alternative method involves oxidation of 2-chloro-4-(methylsulfonyl)toluene in an autoclave under oxygen pressure:

- Use 2-chloro-4-(methylsulfonyl)toluene as starting material.

- Add nitric acid and a catalyst such as CuI or Co2O3.

- Charge the autoclave with oxygen at 0–3.0 MPa.

- Heat to 140–200°C and stir for 1 hour, then refill oxygen and continue reaction for several hours.

- After cooling, neutralize with NaOH, filter, acidify to pH 2 to precipitate the product.

- Purify by recrystallization from anhydrous methanol.

This method yields about 65.4% of the desired benzoic acid derivative.

| Parameter | Condition/Value |

|---|---|

| Catalyst | CuI, Co2O3 |

| Oxygen pressure | 0–3.0 MPa |

| Temperature | 140–200°C |

| Reaction time | 1 h initial + 3 h extended |

| Yield | ~65.4% |

| Purification | Methanol recrystallization |

Adaptation for 2-Chloro-4-(2,4-difluorophenyl)benzoic Acid

The above methods, while described for methylsulfonyl derivatives, can be adapted for the synthesis of this compound by:

- Using a 2,4-difluorophenyl-substituted aromatic precursor or performing a Suzuki coupling or related cross-coupling to attach the 2,4-difluorophenyl group at the 4-position after chlorination.

- Employing similar oxidation steps to convert methyl or methylsulfonyl groups to the carboxylic acid function.

- Optimizing reaction conditions to accommodate the electron-withdrawing fluorine substituents which may influence reactivity.

Research on related hydrazone derivatives involving 2,4-difluorophenyl groups confirms the feasibility of such aromatic substitutions and functional group transformations under controlled conditions.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Steps | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-methylsulfonyltoluene | Chlorination → Oxidation | 85–95°C (chlorination), 175–195°C (oxidation) | 85–93 | Two-step, high yield, low cost |

| 2 | 2-chloro-4-(methylsulfonyl)toluene | Oxygen pressure oxidation | 140–200°C, 0–3 MPa O2 pressure | ~65 | Autoclave method, catalyst needed |

| 3 | Aromatic precursor + cross-coupling | Coupling with 2,4-difluorophenyl + oxidation | Variable, optimized per substrate | Variable | Adapted for difluorophenyl group |

Research Findings and Notes

- The use of iron powder catalyst for chlorination in low-polarity solvents ensures regioselective substitution at the 2-position.

- The oxidation step with nitric acid is critical and requires precise temperature control to avoid over-oxidation or decomposition.

- The oxygen pressure method offers an alternative but with somewhat lower yield and requires specialized equipment.

- Purification by recrystallization from anhydrous methanol improves product purity significantly.

- The presence of fluorine atoms in the phenyl ring can affect reaction kinetics and may require slight modification of reaction times and temperatures.

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-4-(2,4-difluorophenyl)benzoic acid?

The synthesis typically involves halogenation and coupling reactions. For example:

- Step 1 : Chlorination of the benzoic acid precursor using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions .

- Step 2 : Suzuki-Miyaura cross-coupling to introduce the 2,4-difluorophenyl group, using palladium catalysts and arylboronic acids .

Key purification steps include recrystallization (ethanol/water) and column chromatography (silica gel, hexane/ethyl acetate). Validate intermediates via melting point and NMR spectroscopy .

Q. How should researchers handle this compound safely in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal : Collect organic waste separately and neutralize acidic residues (e.g., with sodium bicarbonate) before disposal .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; consult a physician if irritation persists .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorinated carbons at δ 110–120 ppm) .

- IR : Look for carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry (MS) : Expect molecular ion peaks at m/z 298 (M⁺) with fragmentation patterns matching chlorine and fluorine isotopes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Contradictions often arise from impurities or regioisomers. Strategies include:

Q. What strategies optimize yield in large-scale syntheses of this compound?

Q. How does the electronic effect of fluorine substituents influence reactivity in downstream derivatization?

The electron-withdrawing nature of fluorine:

- Activates the Carboxylic Acid : Facilitates esterification (e.g., with DCC/DMAP) or amide coupling (EDC/HOBt) .

- Deactivates the Aromatic Ring : Limits electrophilic substitution but enhances regioselectivity in nucleophilic reactions (e.g., SNAr at the para-fluoro position) .

Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) and adjust stoichiometry for sterically hindered intermediates .

Q. What pharmacological applications are hypothesized for this compound?

Structural analogs (e.g., diflunisal) suggest potential as:

- COX Inhibitors : The trifluoromethylpyrimidine derivative (CAS 130683-46-4) shows anti-inflammatory activity in vitro .

- Anticancer Agents : Fluorinated benzoic acids inhibit hypoxia-inducible factor (HIF) pathways in tumor models .

Validate bioactivity via enzyme-linked assays (e.g., COX-1/2 inhibition) and cell viability tests (MTT assay) .

Methodological Challenges & Data Interpretation

Q. How to address low reproducibility in coupling reactions involving this compound?

- Moisture Control : Use anhydrous solvents (e.g., THF over molecular sieves) and degas with N₂ for 30 min .

- Catalyst Purity : Test Pd catalysts (e.g., Pd(OAc)₂) for activity via control reactions with bromobenzene .

- Quantitative Analysis : Employ internal standards (e.g., biphenyl) in GC/MS to calculate reaction efficiency .

Q. What are the limitations of HPLC purity analysis for fluorinated benzoic acids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.